Secalciferol 24-Glucuronide
Description
Properties
CAS No. |
203737-01-3 |
|---|---|
Molecular Formula |
C₃₃H₅₂O₉ |
Molecular Weight |
592.76 |
Synonyms |
(3β,5Z,7E,24R)-3,25-Dihydroxy-9,10-secocholesta-5,7,10(19)-trien-24-yl β-D-Glucopyranosiduronic Acid; |
Origin of Product |
United States |
Biosynthesis and Enzymatic Formation of Secalciferol Glucuronides
Uridine (B1682114) 5'-Diphosphate-Glucuronosyltransferases (UGTs) Involved in Secalciferol (B192353) Glucuronidation
UGTs are membrane-bound enzymes primarily located in the endoplasmic reticulum of various tissues. criver.comthermofisher.com They catalyze the transfer of glucuronic acid from the cofactor Uridine 5'-diphosphate-glucuronic acid (UDPGA) to a substrate, in this case, secalciferol. evotec.comsolvobiotech.com
The human UGT superfamily is composed of several isoforms, with the UGT1A and UGT2B families being the most significant in drug and xenobiotic metabolism. criver.comresearchgate.net While specific research pinpointing the exact UGT isoforms responsible for secalciferol glucuronidation is detailed, studies on similar compounds, like the active form of vitamin D3 (1α,25-dihydroxyvitamin D3), show that UGT1A4 is the primary enzyme responsible for its glucuronidation, with minor contributions from UGT2B4 and UGT2B7. nih.gov Given the structural similarity, it is plausible that these isoforms, particularly those of the UGT1A and UGT2B families, also exhibit activity towards secalciferol. The substrate specificity of UGTs can be broad and overlapping, meaning multiple isoforms may contribute to the glucuronidation of a single compound. nih.gov For instance, UGT2B7 is known to be one of the most frequently involved enzymes in drug metabolism. criver.com
Table 1: Key UGT Isoforms in Drug Metabolism
| UGT Isoform | Common Substrates |
|---|---|
| UGT1A1 | Bilirubin, Estradiol researchgate.net |
| UGT1A3 | Sulindac sulfone evotec.com |
| UGT1A4 | Trifluoperazine evotec.comnih.gov |
| UGT1A6 | Naphthol, Serotonin evotec.comnih.gov |
| UGT1A9 | Propofol evotec.comnih.gov |
The enzymatic activity of UGTs is dependent on the presence of the cofactor Uridine 5'-diphosphate-glucuronic acid (UDPGA). evotec.comsolvobiotech.com UDPGA is the activated form of glucuronic acid that is transferred to the secalciferol molecule. nih.gov The reaction involves the formation of a ternary complex between the UGT enzyme, the secalciferol substrate, and the UDPGA cofactor. nih.gov To ensure optimal enzyme activity in in-vitro studies using microsomes, a pore-forming agent like alamethicin (B1591596) is often added. evotec.comsolvobiotech.com This helps to overcome the latency of the enzyme by facilitating the transport of the water-soluble UDPGA across the microsomal membrane to the active site of the UGT. thermofisher.comevotec.com
Sites of Glucuronidation on Secalciferol
The secalciferol molecule possesses multiple hydroxyl groups that can serve as sites for glucuronidation. This leads to the formation of different positional isomers of secalciferol glucuronide.
Secalciferol 24-Glucuronide is formed when the glucuronic acid moiety is attached to the hydroxyl group at the 24-position of the secalciferol side chain. medchemexpress.commedchemexpress.com This specific conjugate has been identified as a metabolite of secalciferol. lgcstandards.comclearsynth.combiomall.in
In addition to the 24-glucuronide, other positional isomers are also formed. Secalciferol 3-Glucuronide, where glucuronic acid is attached to the hydroxyl group at the 3-position of the A-ring, has also been identified. medchemexpress.comclearsynth.com Studies on the related compound 1α,25-dihydroxyvitamin D3 have shown that the 25-O-glucuronide is the predominant isomer formed. nih.gov This suggests that the 25-hydroxyl group on secalciferol could also be a primary site for glucuronidation. The formation of these different glucuronides highlights the diverse activity of UGT enzymes on the secalciferol molecule. medchemexpress.commedchemexpress.com
Cellular and Tissue Distribution of Secalciferol Glucuronidation Activity (e.g., Liver Microsomes, Intestine)
Glucuronidation is a major metabolic pathway in various tissues throughout the body. The liver is the primary site for the metabolism of many compounds, and liver microsomes, which are fractions of the endoplasmic reticulum, are rich in UGT enzymes. criver.comthermofisher.com Therefore, the liver is a key site for the glucuronidation of secalciferol. srce.hr
The intestine also plays a significant role in the metabolism of vitamin D and its metabolites. mdpi.com UGT enzymes are expressed in the gastrointestinal tract, contributing to the first-pass metabolism of orally ingested compounds. criver.comresearchgate.net In rats, it has been observed that secalciferol glucuronides are present in the bile, and these can be deconjugated by bacterial enzymes in the intestine, suggesting an enterohepatic circulation of secalciferol. medchemexpress.com The small intestine, particularly the lower sections, contains bacteria capable of cleaving β-glycosidic linkages, which would release the parent secalciferol from its glucuronide conjugate. nih.gov
Table 2: Tissue Distribution of UGT Activity
| Tissue | Key UGT Isoforms Present | Role in Glucuronidation |
|---|---|---|
| Liver | UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, UGT2B15 nih.gov | Major site of systemic drug and endobiotic metabolism. nih.gov |
| Intestine | UGT1A1, UGT1A3, UGT1A6, UGT2B7, UGT2B17 xenotech.com | Important for first-pass metabolism and enterohepatic circulation. nih.govnih.gov |
| Kidney | UGT1A9, UGT2B7, UGT1A6 xenotech.com | Contributes to the elimination of metabolites. |
Metabolism and Disposition of Secalciferol 24 Glucuronide
Deconjugation Pathways of Secalciferol (B192353) 24-Glucuronide
Deconjugation is a critical step that reverses the glucuronidation process, converting the water-soluble glucuronide conjugate back into its parent compound. This process is primarily mediated by specific enzymes and is essential for the potential reabsorption and further metabolism of the liberated secalciferol.
The primary enzyme responsible for the hydrolysis of secalciferol 24-glucuronide is β-glucuronidase. This enzyme catalyzes the cleavage of the β-glucuronic acid moiety from the secalciferol molecule. Research has shown that glucuronide conjugates of vitamin D metabolites can be hydrolyzed back to their unconjugated forms by β-glucuronidase enzymes. bham.ac.uknih.gov
Studies in rats have identified that secalciferol is metabolized into glucuronide forms, such as 24,25(OH)2D3-24G, which are found in bile. medchemexpress.com A significant portion of these glucuronides are then subject to deconjugation by β-glucuronidase enzymes produced by bacteria within the intestine. medchemexpress.comnih.gov This enzymatic action occurs predominantly in the large intestine, where bacterial β-glucuronidase activity is high. nih.govphysiology.org The glucuronide conjugate is essentially inactive and requires this cleavage to liberate the functional secalciferol molecule within the colon. nih.govphysiology.org This targeted release mechanism highlights the specific and essential role of β-glucuronidase in the metabolic pathway of secalciferol glucuronides.
The regulation of this compound deconjugation is not governed by complex hormonal feedback loops in the same way as vitamin D synthesis. Instead, it is primarily controlled by the physiological environment and the distribution of β-glucuronidase enzymes. The key regulatory factors are the secretion of the glucuronide into the bile and its transit through the gastrointestinal tract to the colon, where it encounters the gut microbiota. nih.govnih.gov
The process can be summarized as follows:
Hepatic Conjugation: Secalciferol is conjugated with glucuronic acid in the liver.
Biliary Excretion: The resulting this compound is secreted into the bile. nih.gov
Intestinal Transit: The conjugate travels through the small intestine, where it is largely unabsorbed due to its hydrophilic nature. preprints.org
Microbial Deconjugation: Upon reaching the large intestine, the high concentration of bacterial β-glucuronidases hydrolyzes the glucuronide, releasing free secalciferol. medchemexpress.comnih.gov
Therefore, the regulation is largely a substrate-delivery mechanism, dependent on liver function, bile flow, and the health and composition of the gut microbiome, which provides the necessary enzymes. While certain proteins with β-glucuronidase activity, like Klotho, are involved in the systemic regulation of vitamin D metabolism, their direct role in the deconjugation of biliary secalciferol glucuronide in the gut has not been established. oup.comcambridge.org
Enterohepatic Circulation of Secalciferol Glucuronides
Enterohepatic circulation is a process where compounds excreted into the bile are reabsorbed from the intestine and returned to the liver. Research indicates that metabolites of secalciferol participate in a quantitatively significant enterohepatic circulation. nih.gov
Studies in rats using radiolabeled 24,25-dihydroxyvitamin D3 demonstrated that its metabolic products are excreted in the bile. nih.gov After intravenous administration, approximately 18.5% of the dose appears in the bile within 24 hours. nih.gov When these biliary metabolites are introduced into the duodenum of other rats, about 21.1% of that amount is re-secreted into new bile, confirming a cycle of reabsorption and re-secretion. nih.gov
Enterohepatic Circulation of [³H]24,25-dihydroxyvitamin D₃ Metabolites in Rats
| Measurement | Time Point | Percentage of Dose (Mean ± SD) | Reference |
|---|---|---|---|
| Appearance of IV dose in bile | 3 hours | 7.3% ± 1.4 | nih.gov |
| Appearance of IV dose in bile | 24 hours | 18.5% ± 1.4 | nih.gov |
| Re-secretion of biliary products into new bile | 3 hours | 7.6% ± 2.05 | nih.gov |
| Re-secretion of biliary products into new bile | 24 hours | 21.1% ± 7.8 | nih.gov |
Relationship of this compound to Catabolic Pathways of Secalciferol
The formation of this compound is an integral part of the catabolic (inactivation) pathway for vitamin D. Vitamin D metabolism involves Phase I reactions (hydroxylation) and Phase II reactions (conjugation).
The primary catabolic enzyme for vitamin D metabolites is CYP24A1. This enzyme hydroxylates 25-hydroxyvitamin D3 to produce secalciferol (24,25-dihydroxyvitamin D3). This is the initial step in the C-24 oxidation pathway, which is a major route for inactivating vitamin D. Following this Phase I hydroxylation, secalciferol undergoes Phase II conjugation.
Glucuronidation is a key Phase II reaction that attaches a glucuronic acid molecule to secalciferol, forming this compound. nih.gov This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver. nih.gov The addition of the glucuronide moiety significantly increases the water solubility of the molecule, which is a crucial step for its elimination from the body. nih.gov The resulting hydrophilic conjugate is then readily excreted, primarily via the bile into the feces, and also in the urine. researchmap.jpdrugbank.com Indeed, 24,25-dihydroxyvitamin D3 24-glucuronide has been identified as a major vitamin D3 metabolite found in urine. researchmap.jp Therefore, the formation of this compound is a terminal step in the catabolic cascade designed to prevent the accumulation of active vitamin D metabolites.
Metabolomic Profile of this compound within the Vitamin D Conjugatome
The "Vitamin D conjugatome" refers to the complete set of conjugated vitamin D metabolites present in circulation. Analysis of this profile reveals that vitamin D metabolites exist not only in their free form but also as sulfate (B86663) and glucuronide conjugates.
Within this profile, secalciferol (24,25(OH)2D3) shows a high propensity for conjugation. In fact, compared to other major vitamin D metabolites like 25OHD3 and 25OHD2, 24,25(OH)2D3 has the highest proportion of conjugated forms in circulation. bham.ac.uk However, the type of conjugation is not evenly split. The sulfated form of secalciferol is far more abundant in serum than the glucuronidated form. bham.ac.uk
A study analyzing human serum found that glucuronide conjugates of vitamin D metabolites constitute a smaller fraction of the circulating pool compared to sulfate conjugates. bham.ac.uk For secalciferol specifically, the glucuronide form represents only a minor component of its total circulating amount.
Proportions of Conjugated 24,25(OH)₂D₃ in Human Serum
| Conjugate Type | Proportion of Total 24,25(OH)₂D₃ (Mean ± SD) | Reference |
|---|---|---|
| Glucuronide Conjugate | 2.7% ± 1.8 | bham.ac.uk |
| Sulfate Conjugate | 53.0% ± 7.5 | bham.ac.uk |
While this compound is a minor component in the blood, it is recognized as a major metabolite in excretory pathways, particularly in urine. researchmap.jp This suggests that while sulfation may be the more dominant conjugation pathway for circulating secalciferol, glucuronidation is a highly efficient pathway for its ultimate elimination from the body.
Academic Research Methodologies for Secalciferol 24 Glucuronide
Analytical Chemistry Techniques for Detection and Quantification
The accurate detection and quantification of Secalciferol (B192353) 24-Glucuronide in biological matrices are essential for metabolic studies. Given its chemical properties and the complexity of biological samples, advanced analytical techniques are employed.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of Secalciferol 24-Glucuronide due to its high sensitivity and specificity. This technique allows for the direct measurement of the glucuronide or the indirect measurement of its aglycone, secalciferol (24,25-dihydroxyvitamin D3), after enzymatic hydrolysis.
A common approach involves the simultaneous quantification of multiple vitamin D metabolites. researchgate.netbham.ac.uk For instance, a method developed for the analysis of 23,25(OH)2D3 and 24,25(OH)2D3 in urine after enzymatic cleavage of the glucuronide conjugates has been reported. researchmap.jp Sample preparation typically includes a protein precipitation step, followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes. researchgate.netnih.gov To enhance ionization efficiency and fragmentation for improved sensitivity, derivatization with reagents like 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) or 4-(4-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DAPTAD) is often employed. researchgate.netnih.gov
Chromatographic separation is crucial to resolve isomers and isobars. A study detailing the analysis of multiple vitamin D metabolites used a chiral column to improve the resolution between analytes with identical mass-to-charge ratios. bham.ac.uk The eluent from the HPLC system is then introduced into a mass spectrometer, where the analytes are ionized, typically by electrospray ionization (ESI), and fragmented. Detection is achieved using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for Vitamin D Metabolite Analysis
| Parameter | Example Condition |
| Sample Preparation | Protein precipitation, liquid-liquid extraction, derivatization with PTAD or DAPTAD |
| Chromatography Column | Chiral column or a pentafluorophenyl (PFP) stationary phase bham.ac.uksigmaaldrich.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standards | Deuterated analogs of the analytes |
High-Performance Liquid Chromatography (HPLC) Methodologies
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection can also be used for the analysis of vitamin D metabolites, although it may lack the sensitivity of LC-MS/MS for trace-level quantification in biological samples. nih.gov The separation of various vitamin D metabolites, which are often structurally similar, requires optimized chromatographic conditions.
For the analysis of vitamin D compounds, reversed-phase HPLC is commonly used. The choice of stationary phase is critical for achieving the desired separation. While traditional C18 columns are widely used, other phases like pentafluorophenyl (PFP) have shown superior selectivity for closely related vitamin D analogs, such as epimers. sigmaaldrich.com The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water, often with additives to improve peak shape.
A two-column LC method has been developed for the separation of complex plant extracts, a technique that could be adapted for the analysis of complex biological samples containing multiple vitamin D metabolites. researchgate.net While direct HPLC-UV detection of this compound might be challenging due to low endogenous concentrations, this technique is valuable for the analysis of synthesized standards and in vitro reaction mixtures where concentrations are higher.
Enzyme Hydrolysis in Sample Preparation for Metabolite Profiling
Since glucuronides can be difficult to measure directly, a common strategy in metabolite profiling is to hydrolyze the conjugate to its aglycone form prior to analysis. This is particularly useful for quantifying the total amount of a metabolite that exists in both its free and glucuronidated forms.
For this compound, enzymatic hydrolysis is typically performed using β-glucuronidase. researchgate.netresearchmap.jp β-Glucuronidase from Escherichia coli is often preferred as it is largely free of sulfatase activity, ensuring specific cleavage of the glucuronide bond. sigmaaldrich.com The reaction is generally carried out by incubating the sample with the enzyme at an optimal pH and temperature, for example, at 37°C and pH 6.8. sigmaaldrich.com Following hydrolysis, the liberated secalciferol is extracted and quantified using methods like LC-MS/MS. The concentration of the original glucuronide is then inferred from the amount of the aglycone released. This approach has been successfully used to measure glucuronidated vitamin D metabolites in human urine and serum. researchmap.jpnih.gov
In Vitro Model Systems for Studying Glucuronidation and Deconjugation
In vitro models are indispensable tools for investigating the biochemical processes of glucuronidation and deconjugation of secalciferol. These systems allow for controlled experiments to identify the enzymes involved and the factors that influence these reactions.
Isolated Organelle Preparations (e.g., Liver Microsomes)
Liver microsomes, which are vesicles of the endoplasmic reticulum, are a primary in vitro system for studying drug metabolism, including glucuronidation. nih.gov They contain a high concentration of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for conjugating glucuronic acid to substrates. nih.gov
To study the formation of this compound, secalciferol can be incubated with liver microsomes in the presence of the co-substrate uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA). mdpi.com The activity of UGTs can be enhanced by disrupting the microsomal membrane with detergents or pore-forming agents like alamethicin (B1591596), which allows UDPGA to access the active site of the enzyme within the lumen of the endoplasmic reticulum. nih.gov The reaction products can then be analyzed by LC-MS/MS or HPLC to identify and quantify the formed glucuronides. Such studies can help determine the kinetics of glucuronidation and identify the specific UGT isoforms involved.
Table 2: Typical Components of an In Vitro Glucuronidation Assay Using Liver Microsomes
| Component | Function |
| Liver Microsomes | Source of UGT enzymes nih.gov |
| Secalciferol | Substrate |
| UDPGA | Co-substrate (glucuronic acid donor) mdpi.com |
| Alamethicin | Pore-forming agent to enhance UGT activity nih.gov |
| Buffer | Maintains optimal pH for the enzymatic reaction |
| Magnesium Chloride (MgCl2) | Can enhance UGT activity nih.gov |
Cell Culture Models (e.g., Reporter Gene Cell Lines)
Cell culture models, particularly reporter gene cell lines, are valuable for assessing the biological activity of vitamin D metabolites. These assays measure the ability of a compound to activate the vitamin D receptor (VDR). indigobiosciences.com
Reporter gene assays typically use a host cell line that is transfected with a plasmid containing a VDR-responsive element (VDRE) linked to a reporter gene, such as luciferase. nih.gov When a VDR agonist binds to the receptor, it initiates a signaling cascade that leads to the expression of the reporter gene, which can be quantified by measuring its activity (e.g., light output from luciferase).
Several stable reporter cell lines have been developed for high-throughput screening of VDR activators, such as IZ-VDRE and IZ-CYP24 cells. nih.govmedchemexpress.com While the primary ligand for VDR is calcitriol (B1668218), other vitamin D metabolites, including secalciferol, can also activate the receptor. medchemexpress.com Secalciferol has been shown to activate VDR with an EC50 value of 150 nM in IZ-CYP24 and 12-VDRE cells. medchemexpress.com Although the direct activity of this compound in these assays has not been extensively reported, these cell lines provide a powerful tool to investigate whether the glucuronide retains any VDR-mediated biological activity or if it must be deconjugated to the active aglycone.
Ex Vivo and In Vivo Animal Models for Metabolic Studies
Animal models, particularly rodent models, are indispensable tools for elucidating the metabolic pathways and pharmacokinetic profiles of vitamin D metabolites, including this compound. These models allow for controlled investigations into how the compound is absorbed, distributed, metabolized, and excreted.
Rodent Models (e.g., Rats, Mice) for Pharmacokinetic and Metabolomic Research
Rodent models, such as rats and mice, are frequently employed in the pharmacokinetic and metabolomic study of vitamin D compounds. nih.govresearchgate.net These models are valuable for understanding the metabolic fate of these compounds under physiological conditions.
Research has shown that the liver is a primary site for the metabolic clearance of vitamin D analogs. musculoskeletalkey.com In rats, studies involving the oral administration of vitamin D compounds have been conducted to analyze their pharmacokinetic profiles. tandfonline.com For instance, after oral dosing, blood samples are collected at various time points to determine serum concentrations and key pharmacokinetic parameters. tandfonline.com
One study design involves administering the compound to rats and then analyzing various tissues like the plasma, liver, intestine, and bones to track the distribution and identify metabolites. nih.govresearchgate.net High-performance liquid chromatography (HPLC) is a common analytical technique used to separate and quantify the parent compound and its metabolites in these biological samples. nih.govresearchgate.net
A study on a vitamin D analog in rats demonstrated that the pharmacokinetic profile, including Cmax (maximum concentration), AUC (area under the curve), Tmax (time to maximum concentration), and T½ (half-life), was consistent after single and multiple oral administrations. tandfonline.com In male rats, the serum half-life of one such analog was found to be approximately 3 hours. tandfonline.com Research on 24,25-dihydroxyvitamin D3 in rats revealed that its clearance from plasma followed a two-compartment model, with a fast-phase half-life of 0.55 hours and a slow-phase half-life of 73.8 hours. nih.govresearchgate.net
Furthermore, studies using rodent models have explored the role of glucuronidation in vitamin D metabolism. Glucuronidated forms of vitamin D metabolites are produced in the liver and secreted into the bile. nih.gov The intestinal microbiota in rats, which is similar to that in mice, possesses enzymes like β-glucuronidase that can cleave these glucuronide conjugates, releasing the active vitamin D metabolite in the intestine. medchemexpress.comnih.gov This enterohepatic circulation and subsequent metabolic action can be effectively studied in rodent models. nih.gov For example, research has demonstrated that orally administered glucuronide conjugates of vitamin D can be delivered to the lower intestine, where they exert biological effects. nih.gov
Table 1: Illustrative Pharmacokinetic Parameters of a Vitamin D Analog in Rodents
| Parameter | Value (Male Rat) | Value (Female Rat) |
|---|---|---|
| T½ (Half-life) | ~3 hours | ~8 hours |
| Cmax (Maximum Concentration) | Dose-dependent | Dose-dependent |
| AUC (Area Under the Curve) | Higher in females | Higher in females |
This table presents generalized data for a vitamin D analog to illustrate typical pharmacokinetic findings in rodent studies. tandfonline.comtandfonline.com
Application of Stable Isotope-Labeled this compound for Tracing Metabolism
Stable isotope tracing is a powerful methodology used to investigate the metabolic fate of compounds in vivo. nih.gov This technique involves labeling the molecule of interest, such as this compound, with stable (non-radioactive) isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C). selleckchem.comnih.gov When the labeled compound is administered to an animal model, its journey through various metabolic pathways can be tracked by detecting the isotopic signature in its downstream metabolites using techniques like mass spectrometry. nih.gov
The use of tritium (B154650) (³H), a radioactive isotope of hydrogen, has been historically employed in metabolic studies of vitamin D in rats. nih.govresearchgate.net For example, 24,25-dihydroxyvitamin [3-³H]D₃ was administered to rats to study its metabolism and distribution in plasma, liver, intestine, and bones. nih.govresearchgate.net This approach allowed researchers to identify and quantify lipid-soluble metabolites. nih.govresearchgate.net
More recently, the focus has shifted towards stable isotopes due to safety and technological advancements. The synthesis of deuterium-labeled vitamin D metabolites serves to create internal standards for accurate quantification in liquid chromatography-mass spectrometry (LC-MS) analysis. idrblab.net This is crucial for precise pharmacokinetic and metabolomic studies.
In the context of this compound, a stable isotope-labeled version would be an invaluable tool. It would allow researchers to:
Trace the path of the glucuronide conjugate through the enterohepatic circulation.
Confirm the cleavage of the glucuronide moiety by gut microbiota.
Quantify the amount of released secalciferol in the intestinal lumen.
Follow the subsequent absorption and systemic distribution of the liberated secalciferol.
Identify further metabolites derived from secalciferol.
Isotopically labeled tracers, such as ¹³C-glucose, are used to probe metabolic activity within intact tumors in mouse models, demonstrating the power of this technique to assess metabolism in specific tissues. nih.gov A similar approach with labeled this compound would provide definitive evidence of its metabolic pathway and biological activity in target tissues like the colon.
Preclinical and Mechanistic Research on Secalciferol 24 Glucuronide
Studies on Glucuronidation Enzyme Kinetics and Affinity
The conjugation of secalciferol (B192353) with glucuronic acid is an enzymatic process catalyzed by UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver. wikipedia.org In vitro studies using rat liver microsomes supplemented with uridine-5'-diphosphoglucuronic acid (UDPGA) have demonstrated that secalciferol is a substrate for glucuronidation. These experiments identified the formation of multiple monoglucuronide isomers. nih.gov
The primary products formed were the 3-O-glucuronide and the 24-O-glucuronide, which were generated in almost equal amounts. A significantly smaller quantity of the 25-O-glucuronide was also detected, indicating a lower affinity or catalytic efficiency of the UGTs for the tertiary alcohol at the C-25 position compared to the secondary alcohols at the C-3 and C-24 positions. nih.gov
While specific kinetic parameters (Km and Vmax) for the glucuronidation of secalciferol have not been extensively reported, research on other vitamin D metabolites provides insight into the enzymes likely involved. Studies on the glucuronidation of 25-hydroxyvitamin D3 (25OHD3) and 1α,25-dihydroxyvitamin D3 (calcitriol) have identified human UGTs from the UGT1A and UGT2B families as the primary catalysts. nih.govnih.gov Specifically, UGT1A3 and UGT1A4 have been shown to be the principal enzymes responsible for 25OHD3 glucuronidation in the human liver. nih.gov For calcitriol (B1668218), UGT1A4 is the most active enzyme, with minor contributions from UGT2B4 and UGT2B7. nih.gov It is plausible that these same UGT isoforms are responsible for the glucuronidation of secalciferol.
| Metabolite | Relative Amount Formed | Site of Glucuronidation |
|---|---|---|
| Secalciferol 3-Glucuronide | High | C-3 Hydroxyl Group |
| Secalciferol 24-Glucuronide | High | C-24 Hydroxyl Group |
| Secalciferol 25-Glucuronide | Low | C-25 Hydroxyl Group |
Data derived from in vitro experiments with rat liver microsomes as described in the literature. nih.gov
Investigation of Deconjugating Enzyme Activities and Regulation
The process of deconjugation, the removal of the glucuronic acid moiety, is critical for the potential reactivation and enterohepatic recirculation of secalciferol. Research has shown that secalciferol monoglucuronides can be hydrolyzed back to the parent compound by enzymes present in the intestine. nih.gov
Experiments using rat intestine homogenate demonstrated the successful deconjugation of 24,25-dihydroxyvitamin D3 monoglucuronide. nih.gov This enzymatic activity is primarily attributed to β-glucuronidases. wikipedia.orgcovachem.com In the gastrointestinal tract, these enzymes are abundantly expressed by the resident gut microbiota. nih.govphysiology.org Bacterial β-glucuronidases play a crucial role in the metabolism of various endo- and xenobiotics by cleaving glucuronide conjugates that have been excreted into the intestine via bile. researchgate.net This action releases the aglycone (the parent molecule, in this case, secalciferol), making it available for reabsorption. nih.gov The regulation of this activity is linked to the composition and metabolic state of the gut microbiome.
Mechanistic Elucidation of Enterohepatic Recirculation of Secalciferol Glucuronides
Enterohepatic recirculation is a physiological process where compounds are conjugated in the liver, excreted into the bile, released into the small intestine, and subsequently reabsorbed into the circulation. The ability of secalciferol glucuronides to be deconjugated by intestinal enzymes is a key indicator that they participate in this pathway. nih.gov
The mechanism for this compound involves the following steps:
Hepatic Glucuronidation: Secalciferol in the liver is conjugated at the 24-position by UGT enzymes to form the more water-soluble this compound.
Biliary Excretion: The glucuronidated metabolite is transported into the bile and subsequently secreted into the lumen of the small intestine. Studies in rats have confirmed the presence of secalciferol glucuronides in bile following administration of the parent compound. nih.gov
Intestinal Deconjugation: In the lower gastrointestinal tract, bacterial β-glucuronidases hydrolyze the glucuronic acid from this compound, releasing the parent secalciferol. nih.govnih.gov
Reabsorption: The liberated, more lipophilic secalciferol is then reabsorbed across the intestinal mucosa back into the portal circulation, returning to the liver and systemic circulation to be metabolized or exert its biological effects again.
This recycling pathway can prolong the biological half-life and exposure of the parent compound compared to a scenario without such recirculation.
Non-Clinical In Vivo Studies on Systemic Disposition and Elimination
Non-clinical in vivo studies in rats have provided direct evidence for the formation and disposition of this compound. Following the administration of secalciferol to rats, its glucuronide metabolites were identified in the bile. nih.gov
Interestingly, these in vivo findings revealed a preference for glucuronidation at the C-24 position compared to the C-3 position. While in vitro experiments with liver microsomes showed roughly equal production of 3- and 24-glucuronides, the in vivo results indicated that this compound was the more prominent biliary metabolite. The 25-glucuronide was not detected in the bile in vivo, consistent with the in vitro findings of it being a minor product. nih.gov
Pharmacokinetic studies of secalciferol in rats show that it is cleared from the plasma in a biphasic manner, with a fast initial phase and a much slower terminal phase. nih.govresearchgate.net The primary route of elimination for secalciferol metabolites is through the feces, which is consistent with biliary excretion of polar conjugates like glucuronides. nih.gov
| Metabolite | Relative Formation (In Vitro - Liver Microsomes) | Detection in Bile (In Vivo) |
|---|---|---|
| This compound | High (similar to 3-glucuronide) | Identified (Preferred isomer over 3-glucuronide) |
| Secalciferol 3-Glucuronide | High (similar to 24-glucuronide) | Identified |
| Secalciferol 25-Glucuronide | Low | Not Detected |
Data compiled from a study investigating the glucuronidation of 24,25-dihydroxyvitamin D3 in rats. nih.gov
Structure-Activity Relationship Studies of Secalciferol Glucuronides and Their Metabolites
The biological activity of vitamin D metabolites is mediated by their binding to the vitamin D receptor (VDR). researchgate.net Structure-activity relationship studies indicate that the addition of a glucuronic acid moiety to a vitamin D metabolite renders it biologically inactive. researchgate.net
Therefore, this compound is considered a biologically inactive metabolite. Its primary function is not to activate VDR-mediated gene transcription but to facilitate the elimination of secalciferol via the bile. However, through the action of deconjugating enzymes in the gut, the biological activity can be restored upon cleavage of the glucuronide, releasing the active aglycone. nih.govphysiology.org This positions vitamin D glucuronides as transport and potential storage forms that can be reactivated locally in tissues with β-glucuronidase activity, such as the colon. physiology.org
| Compound | Key Structural Feature | VDR Binding Affinity | Biological Activity |
|---|---|---|---|
| Secalciferol (24,25-dihydroxyvitamin D3) | Free hydroxyl groups at C-3, C-24, C-25 | Low/Moderate | Active |
| This compound | Bulky, polar glucuronic acid at C-24 | Negligible | Inactive |
Future Research Directions for Secalciferol 24 Glucuronide
Identification of Novel Glucuronidation Enzymes and Metabolic Intermediates
A primary focus for future research is the definitive identification of the specific enzymes responsible for the glucuronidation of secalciferol (B192353). While glucuronidation is a well-known detoxification and elimination pathway, the specific UDP-glucuronosyltransferase (UGT) isozymes that act on secalciferol to produce its 24-glucuronide conjugate have not been fully elucidated.
Initial in vitro studies using rat liver microsomes have demonstrated that secalciferol can be converted into both 3-glucuronide and 24-glucuronide forms. nih.gov In these experiments, the formation of the 3- and 24-glucuronides occurred in almost equal amounts, with only trace amounts of the 25-glucuronide being produced. nih.gov However, subsequent in vivo studies in rats showed a preference for glucuronidation at the 24-position. nih.gov This discrepancy highlights the need for further investigation to identify the specific UGTs involved and to understand the tissue-specific expression and substrate affinity that may dictate the pattern of glucuronidation in vivo.
Table 1: Known and Potential Metabolic Intermediates in Secalciferol Glucuronidation This table is interactive. You can sort and filter the data.
| Metabolite | Position of Glucuronidation | Evidence | Research Focus |
| Secalciferol 3-Glucuronide | C-3 | Identified in rat liver microsomes and bile. nih.govmedchemexpress.com | Determine specific UGT enzymes involved; quantify its formation relative to the 24-glucuronide in human tissues. |
| Secalciferol 24-Glucuronide | C-24 | Identified as a primary metabolite in rat bile. nih.govmedchemexpress.com | Identify specific UGT enzymes; elucidate its biological activity and clearance pathways. |
| Secalciferol 25-Glucuronide | C-25 | Detected in small amounts in in vitro assays. nih.gov | Confirm its presence in vivo; investigate the steric hindrance or enzyme specificity that limits its formation. |
| Potential Diglucuronides | Multiple | Hypothetical | Investigate the possibility of further conjugation on the secalciferol molecule using advanced analytical techniques. |
Elucidation of Regulatory Mechanisms Governing this compound Synthesis and Catabolism
Understanding the regulation of this compound synthesis is paramount to appreciating its physiological role. The expression and activity of vitamin D metabolizing enzymes, particularly those in the cytochrome P450 (CYP) family like CYP24A1 and CYP3A4, are tightly regulated by factors such as 1α,25-dihydroxyvitamin D3 (calcitriol), parathyroid hormone (PTH), and fibroblast growth factor 23 (FGF23). nih.gov It is plausible that the UGT enzymes responsible for secalciferol glucuronidation are also subject to similar regulatory control.
Future studies should investigate whether the expression of relevant UGT genes is modulated by key regulators of mineral and vitamin D homeostasis. This can be achieved by treating relevant cell models (e.g., human hepatocytes, kidney cells) with calcitriol (B1668218), PTH, or FGF23 and measuring changes in UGT mRNA and protein levels, as well as the rate of this compound formation. Furthermore, the role of nuclear receptors, such as the Vitamin D Receptor (VDR), Pregnane X Receptor (PXR), and Constitutive Androstane Receptor (CAR), which are known to regulate the expression of many drug-metabolizing enzymes, should be explored in the context of secalciferol glucuronidation.
Advanced Analytical Methodologies for Comprehensive Metabolomic Profiling
The comprehensive analysis of the vitamin D metabolome, including glucuronidated conjugates, is analytically challenging due to the low circulating concentrations of many metabolites and the structural similarity of various isomers. nih.govnih.gov Future research will heavily rely on the continued advancement of sophisticated analytical techniques.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the specific and sensitive measurement of multiple vitamin D metabolites simultaneously. nih.govnih.gov A key advantage of this technology is its ability to chromatographically separate isomers, such as 1,25-(OH)₂D₃ and 24,25-(OH)₂D₃, which have the same molecular mass and cannot be distinguished by mass spectrometry alone. nih.gov For comprehensive profiling, methods must be optimized to detect not only the parent compounds but also their conjugated metabolites like glucuronides and sulfates. nih.gov
To overcome challenges like low ionization efficiency, chemical derivatization can be employed. nih.gov For instance, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can enhance the signal of vitamin D metabolites in the mass spectrometer. nih.gov The development of novel derivatization strategies and more sensitive mass spectrometers will be crucial for quantifying low-abundance metabolites like this compound in clinical samples. Furthermore, the use of vitamin D metabolite ratios (VMRs), such as the 25-OH-D₃/24,25-(OH)₂D₃ ratio, can provide a normalized view of metabolic activity and may prove useful in assessing the glucuronidation pathway. nih.gov
Table 2: Advanced Analytical Methods for Vitamin D Metabolite Profiling This table is interactive. You can sort and filter the data.
| Technique | Application | Advantages | Challenges/Future Directions |
| LC-MS/MS | Simultaneous quantification of multiple vitamin D metabolites. nih.gov | High specificity and sensitivity; ability to separate isomers. nih.gov | Requires extensive method development; optimization for conjugated metabolites. |
| Chemical Derivatization | Enhances ionization efficiency and detection sensitivity. nih.gov | Improves limits of quantification for low-abundance metabolites. | Potential for by-product formation; requires additional sample preparation steps. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Untargeted metabolomics to discover novel metabolites. | Provides high mass accuracy for formula determination. | Data complexity; requires sophisticated bioinformatics for analysis. |
| Metabolite Ratios (VMRs) | Normalizes metabolite levels to their precursors, indicating enzyme activity. nih.gov | Provides a functional readout of metabolic pathways. | Requires accurate measurement of multiple metabolites; clinical utility needs validation. |
Development of Specialized In Vitro and In Vivo Models for Mechanistic Investigations
To dissect the mechanisms of this compound metabolism and function, the development and use of specialized experimental models are indispensable.
In Vitro Models:
Liver Microsomes: Fractions of liver cells containing high concentrations of drug-metabolizing enzymes, including UGTs, are valuable for initial screening and characterization of glucuronidation reactions. nih.gov
Recombinant Enzymes: Using purified, single human UGT enzymes expressed in a cellular system allows for the unambiguous identification of the specific isozymes responsible for a given reaction.
Cell Lines: Cultured cell lines from relevant tissues (e.g., liver-derived HepG2 cells, kidney-derived HK-2 cells) can be used to study the regulation of UGT expression and the cellular processing of secalciferol. google.com Reporter gene assays in specialized cell lines can also be used to determine if this compound has any activity towards the VDR or other nuclear receptors. medchemexpress.com
In Vivo Models:
Animal Models: Rodent models, particularly rats, have been instrumental in identifying glucuronidated metabolites of secalciferol in bile. nih.gov Future studies could utilize genetically modified mice (e.g., knockout models for specific UGT enzymes or humanized mouse models) to investigate the role of these enzymes in vivo.
Stable Isotope Tracing: The administration of deuterium-labeled secalciferol to human subjects or animal models allows for the precise tracing of its metabolic fate without perturbing the endogenous pool. nih.gov This approach can provide definitive pharmacokinetic data on the formation and clearance of this compound.
Ex Vivo Tissue Models: The use of isolated, perfused organs or tissue slices (e.g., from adrenal glands or placenta) can bridge the gap between simple in vitro systems and complex whole-organism studies, allowing for investigation of metabolic pathways in a more physiologically relevant context. nih.gov
Table 3: Experimental Models for Investigating Secalciferol Metabolism This table is interactive. You can sort and filter the data.
| Model Type | Specific Example | Application | Reference |
| In Vitro | Rat Liver Microsomes | Screening for glucuronidation activity. | nih.gov |
| In Vitro | Reporter Cell Lines (e.g., IZ-CYP24) | Assessing activation of nuclear receptors like VDR. | medchemexpress.com |
| In Vivo | Rat Models | Identification of metabolites in bile after administration of parent compound. | nih.gov |
| In Vivo | Stable Isotope Labeled Compounds | Pharmacokinetic studies in humans. | nih.gov |
| Ex Vivo | Isolated Adrenal Glands/Placenta | Studying tissue-specific metabolism. | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for detecting and quantifying Secalciferol 24-Glucuronide in biological matrices?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC) with UV/fluorescence detection. Isotope-labeled analogs (e.g., deuterated forms, as in ) can improve sensitivity and specificity by serving as internal standards. Validate methods using spike-recovery experiments in target matrices (e.g., serum, urine) to account for matrix effects .
- Key Considerations : Optimize chromatographic separation to distinguish this compound from structurally similar metabolites, such as sulfated or hydroxylated derivatives (e.g., 24-hydroxycholesterol glucuronides, as in ).
Q. How does glucuronidation alter the physicochemical properties of Secalciferol compared to its unconjugated form?
- Methodology : Compare solubility, stability, and protein-binding affinity using techniques like equilibrium dialysis (for protein binding) and accelerated stability studies under varying pH/temperature conditions. Glucuronidation typically increases hydrophilicity, reducing membrane permeability but enhancing urinary excretion .
- Experimental Design : Use in vitro models (e.g., Caco-2 cell monolayers) to assess intestinal absorption differences between Secalciferol and its glucuronide .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in reported tissue-specific distribution patterns of this compound?
- Methodology :
Cross-Validation : Combine autoradiography (for isotopic tracers, as in ) with LC-MS/MS to confirm localization in tissues like liver or brain .
Tissue-Specific β-Glucuronidase Activity : Quantify enzyme activity in target tissues using fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide) to assess potential in situ deconjugation, which may skew distribution data .
Statistical Modeling : Apply pharmacokinetic compartmental models to differentiate passive diffusion vs. active transport mechanisms .
Q. How can in situ deconjugation of this compound be experimentally demonstrated, and what implications does this have for its biological activity?
- Methodology :
Perfusion Models : Use isolated organ systems (e.g., rat mesentery, as in ) to monitor glucuronide decay and aglycone release over time. Inhibitors like saccharolactone (a β-glucuronidase blocker) can confirm enzyme-mediated deconjugation .
Functional Assays : Pair deconjugation experiments with activity tests (e.g., anti-inflammatory cytokine suppression in macrophages) to link metabolite release to biological effects .
- Data Interpretation : If deconjugation occurs, this compound may act as a “reservoir” for the active aglycone, requiring revised pharmacokinetic models .
Q. What methodological considerations are critical when designing in vitro models to study the anti-inflammatory mechanisms of this compound?
- Methodology :
Cell Line Selection : Use primary human hepatocytes or macrophage-like THP-1 cells to model hepatic metabolism or immune responses, respectively.
Control for Spontaneous Degradation : Include stability checks (e.g., LC-MS monitoring) to distinguish biological effects from artifructural breakdown .
Multi-Omics Integration : Combine transcriptomic (RNA-seq) and metabolomic (untargeted LC-MS) profiling to identify downstream targets (e.g., NF-κB pathway modulation) .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported enzymatic kinetics of this compound formation across studies?
- Methodology :
Standardize Substrate Concentrations : Ensure UDP-glucuronic acid (co-factor) levels are saturating in enzyme assays (e.g., human liver microsomes) to avoid underreporting activity .
Cross-Validate Isoform Specificity : Use recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) to identify contributing enzymes, as inter-study variability may stem from differences in isoform expression .
- Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, including raw chromatograms and kinetic parameters .
Synthesis and Characterization
Q. What steps ensure the accurate structural elucidation of this compound and its synthetic analogs?
- Methodology :
High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula (e.g., C33H46D6O9 for deuterated forms, as in ) .
Nuclear Magnetic Resonance (NMR) : Assign stereochemistry (e.g., 3β,5Z,7E-configuration) using 2D techniques (COSY, HSQC) .
Comparative Analysis : Cross-reference spectral data with published libraries (e.g., Human Metabolome Database) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
